molecular formula C16H21NO3 B12737458 Rolipram, (R)-, C-11 CAS No. 347148-61-2

Rolipram, (R)-, C-11

Cat. No.: B12737458
CAS No.: 347148-61-2
M. Wt: 274.34 g/mol
InChI Key: HJORMJIFDVBMOB-ZYZCRDMLSA-N
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Description

Rolipram, ®-, C-11 is a radiolabeled compound used primarily in positron emission tomography (PET) imaging. It is a selective inhibitor of phosphodiesterase 4 (PDE4), an enzyme that breaks down cyclic adenosine monophosphate (cAMP), a crucial second messenger in various biological processes . This compound is particularly valuable in neuroscience research for studying brain function and disorders.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rolipram, ®-, C-11 involves the incorporation of the radioactive isotope carbon-11 into the molecular structure. One common method is the use of [11C]carbon monoxide in a carbonylation reaction to introduce the carbon-11 isotope at a carbonyl position . This method is advantageous due to its efficiency and the high molar activity of the resulting compound.

Industrial Production Methods: Industrial production of Rolipram, ®-, C-11 typically involves automated synthesis modules designed for radiopharmaceutical production. These modules ensure the rapid and efficient incorporation of carbon-11, which has a short half-life of approximately 20.4 minutes . The production process is highly regulated to ensure the purity and safety of the radiopharmaceutical for clinical use.

Chemical Reactions Analysis

Types of Reactions: Rolipram, ®-, C-11 primarily undergoes substitution reactions due to the presence of the carbon-11 isotope. These reactions are facilitated by the use of specific reagents and conditions that promote the incorporation of the radioactive isotope into the molecular structure .

Common Reagents and Conditions: Common reagents used in the synthesis of Rolipram, ®-, C-11 include [11C]carbon monoxide and various catalysts that facilitate the carbonylation reaction. The reaction conditions typically involve high pressure and temperature to ensure efficient incorporation of the carbon-11 isotope .

Major Products Formed: The major product formed from these reactions is Rolipram, ®-, C-11 itself, which is used as a PET imaging agent. The high specificity and selectivity of the synthesis process ensure that the final product is of high purity and suitable for clinical applications .

Properties

CAS No.

347148-61-2

Molecular Formula

C16H21NO3

Molecular Weight

274.34 g/mol

IUPAC Name

(4R)-4-(3-cyclopentyloxy-4-(111C)methoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C16H21NO3/c1-19-14-7-6-11(12-9-16(18)17-10-12)8-15(14)20-13-4-2-3-5-13/h6-8,12-13H,2-5,9-10H2,1H3,(H,17,18)/t12-/m0/s1/i1-1

InChI Key

HJORMJIFDVBMOB-ZYZCRDMLSA-N

Isomeric SMILES

[11CH3]OC1=C(C=C(C=C1)[C@H]2CC(=O)NC2)OC3CCCC3

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=O)NC2)OC3CCCC3

Origin of Product

United States

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